

Application Note: L-Isoleucine-¹³C₆, ¹⁵N for High-Precision Protein Turnover Analysis

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Compound of Interest		
Compound Name:	L-Isoleucine-13C6,15N	
Cat. No.:	B12944832	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process that governs cellular homeostasis, adaptation, and response to stimuli. Measuring the rate of protein turnover provides critical insights into the regulation of protein expression, which is essential for understanding disease pathogenesis and developing effective therapeutics. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) or in Mammals (SILAM) coupled with mass spectrometry (MS) has become a cornerstone for these studies.[1][2]

This document details the application of L-Isoleucine-¹³C₆,¹⁵N, a stable isotope-labeled essential amino acid, for quantitative analysis of protein turnover. As an essential amino acid, isoleucine cannot be synthesized by mammals, ensuring that the labeled form is directly incorporated into newly synthesized proteins from the provided media or diet.[3] This characteristic minimizes metabolic scrambling and simplifies data interpretation, making L-Isoleucine-¹³C₆,¹⁵N an excellent tracer for robust and precise protein turnover measurements in both in vitro and in vivo models.

Principle of the Method

The core principle involves replacing the naturally abundant ("light") L-Isoleucine with its heavy-isotope-labeled counterpart, L-Isoleucine-¹³C₆, ¹⁵N.



- Label Incorporation: In a "pulse" experiment, cells or animals are switched to a diet or medium containing L-Isoleucine-¹³C₆,¹⁵N. All newly synthesized proteins will incorporate this "heavy" amino acid.
- Time-Course Sampling: Samples are collected at various time points. Over time, the proportion of "heavy" labeled proteins increases, while the "light" (pre-existing) protein population decreases.
- Mass Spectrometry Analysis: Proteins are extracted, digested into peptides, and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Quantification: The mass spectrometer distinguishes between peptides containing light isoleucine and those containing heavy L-Isoleucine-¹³C₆,¹⁵N due to a specific mass shift (+7 Da). The ratio of heavy-to-light peptide intensities at each time point is used to calculate the rate of protein synthesis and, consequently, the turnover rate or half-life.

Key Applications

- Fundamental Research: Elucidating the regulation of protein homeostasis in different cell types, tissues, and developmental stages.[4]
- Drug Development: Assessing the on-target and off-target effects of drug candidates on protein synthesis and degradation pathways.
- Disease Modeling: Understanding how protein turnover is altered in diseases like cancer, neurodegeneration, and metabolic disorders.[5]
- Biomarker Discovery: Identifying proteins with altered turnover rates that can serve as dynamic biomarkers for disease progression or therapeutic response.

Visualization of Key Processes

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Data Presentation

Quantitative data from protein turnover experiments are typically presented as degradation rate constants (k) or protein half-lives ($t\frac{1}{2} = \ln(2)/k$).

Table 1: Properties of L-Isoleucine-13C6,15N

Property	Value
Synonym	(2S,3S)-2-Amino-3-methylpentanoic acid- ¹³ C ₆ , ¹⁵ N
Molecular Formula	¹³ C ₆ H ₁₃ ¹⁵ NO ₂
Molecular Weight	138.12 g/mol
Isotopic Purity	≥98 atom % ¹³ C; ≥98 atom % ¹⁵ N
Mass Shift (vs. Light)	+7 Da

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Table 2: Representative Protein Half-Lives in Mouse Tissues This table summarizes median protein half-lives determined in various mouse tissues using in vivo stable isotope labeling, illustrating the tissue-specific nature of protein turnover.[6] Liver and kidney proteins exhibit faster turnover, while muscle proteins are more stable.



Tissue	Median Protein Half-Life (Days)	Key Observations
Liver	2.5 - 4.5	High metabolic activity, rapid turnover of enzymes.
Kidney	3.0 - 5.0	Active filtration and reabsorption functions.
Heart	6.0 - 10.0	Intermediate turnover, structural protein stability.
Skeletal Muscle	10.0 - 20.0	Slower turnover, dominated by stable structural proteins.

Experimental Protocols

These protocols provide a general framework. Specific parameters such as labeling duration and sampling frequency should be optimized based on the expected turnover rates of the proteins of interest.

Protocol 1: In Vitro Protein Turnover in Cultured Cells (Dynamic SILAC)

- Cell Culture Preparation:
 - Culture cells in standard "light" medium (e.g., DMEM/RPMI) containing natural abundance
 L-Isoleucine. For auxotrophic cell lines, ensure the medium is specifically lacking
 isoleucine to allow for controlled addition.
 - Grow cells to ~70-80% confluency to ensure they are in a logarithmic growth phase.
- Metabolic Labeling (Pulse):
 - Remove the "light" medium, wash cells twice with sterile Phosphate-Buffered Saline (PBS).



- Add pre-warmed "heavy" medium. This is the same base medium but prepared with L-Isoleucine-¹³C₆,¹⁵N at the same concentration as the light version. This marks time zero (t=0).[7]
- Other essential amino acids, like Lysine and Arginine, should also be heavy-labeled if trypsin is used for digestion to ensure proper quantification (standard SILAC practice).[8]
- Time-Course Sample Collection:
 - Harvest cell pellets at multiple time points (e.g., 0, 2, 6, 12, 24, 48 hours). The time points should be chosen to capture the exponential incorporation of the label.
 - Wash pellets with ice-cold PBS and snap-freeze in liquid nitrogen. Store at -80°C until processing.
- Protein Extraction, Digestion, and Cleanup:
 - Lyse cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors or a ureabased buffer for MS).
 - Quantify protein concentration using a BCA assay.
 - Perform in-solution or S-Trap digestion: Reduce proteins with DTT, alkylate with iodoacetamide, and digest with an appropriate protease (e.g., Trypsin/Lys-C).
 - Desalt the resulting peptide mixture using C18 StageTips or equivalent solid-phase extraction method.
- LC-MS/MS Analysis:
 - Resuspend peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).
 - Analyze samples on a high-resolution Orbitrap mass spectrometer coupled to a nanoliquid chromatography system.[9]
 - LC Gradient: Use a suitable gradient (e.g., 60-120 minutes) to separate peptides.



 MS Settings: Operate in data-dependent acquisition (DDA) mode. Set MS1 scan resolution to >60,000 and MS2 scan resolution to >15,000. Enable identification of both light and heavy isoleucine-containing peptides.

Protocol 2: In Vivo Protein Turnover in Animal Models (e.g., Mouse)

- Animal Acclimation:
 - Acclimate mice to a custom powdered diet that is identical to the labeled diet but contains natural abundance L-Isoleucine. This ensures that subsequent changes in feeding behavior are not due to the diet formulation.[3] Monitor animal weight and food intake.[3]
- Metabolic Labeling:
 - Switch mice to the "heavy" diet, where natural L-Isoleucine is fully replaced with L-Isoleucine-¹³C₆, ¹⁵N. This is t=0. Ensure ad libitum access to the diet and water. [5]
 - The duration of labeling depends on the tissue of interest. For rapidly turning over tissues like the liver, days may be sufficient. For stable tissues like muscle, weeks may be required.[6]
- Time-Course Tissue Collection:
 - At designated time points (e.g., 0, 1, 3, 7, 14, 21 days), humanely euthanize a cohort of mice.
 - Perfuse with PBS to remove blood from tissues.
 - Rapidly dissect tissues of interest, snap-freeze in liquid nitrogen, and store at -80°C.
- Protein Extraction and Digestion:
 - Homogenize frozen tissue samples using mechanical disruption (e.g., bead beater) in a suitable lysis buffer.



- Proceed with protein quantification, reduction, alkylation, digestion, and peptide cleanup as described in Protocol 1 (Step 4).
- LC-MS/MS Analysis:
 - Follow the LC-MS/MS procedure as described in Protocol 1 (Step 5).

Data Analysis and Interpretation

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- Peptide Identification and Quantification:
 - Process raw MS files using software like MaxQuant or Proteome Discoverer.[10] The software should be configured for SILAC-type experiments, defining L-Isoleucine-¹³C₆,¹⁵N as a variable modification.
 - The software will identify peptides and quantify the intensities of the "light" (pre-existing) and "heavy" (newly synthesized) isotopic envelopes for each peptide.
- · Calculating Fractional Synthesis:
 - For each protein at each time point, calculate the fraction of newly synthesized protein (Fraction New) using the intensity ratios of its constituent peptides:
 - Fraction New = Intensity(Heavy) / [Intensity(Heavy) + Intensity(Light)]
- Kinetic Modeling:
 - Plot the "Fraction New" for each protein against time.
 - Fit the data to a first-order kinetic model using non-linear regression:[11]
 - FractionNew(t) = 1 e-kst
 - \circ Where t is time and k_s is the synthesis rate constant (which equals the degradation rate constant k at steady state).



- · Half-Life Calculation:
 - The protein half-life (t½) is calculated from the rate constant k:
 - $t\frac{1}{2} = \ln(2) / k$

This comprehensive approach, utilizing L-Isoleucine-¹³C₆,¹⁵N, provides a powerful and precise tool for dissecting the complexities of the dynamic proteome.

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